molecular formula C15H20N4O3S B2574888 N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide CAS No. 478259-20-0

N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide

Katalognummer: B2574888
CAS-Nummer: 478259-20-0
Molekulargewicht: 336.41
InChI-Schlüssel: HSRWWMLSYVUYDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide (CAS: 478259-20-0) is a heterocyclic compound with the molecular formula C₁₅H₂₀N₄O₃S and a molar mass of 336.41 g/mol . Its structure features a 4,5-dihydroisoxazole core substituted with a 2-thienyl group, a hydrazinecarboxamide moiety, and a cyclohexyl substituent.

Eigenschaften

IUPAC Name

1-cyclohexyl-3-[(3-thiophen-2-yl-4,5-dihydro-1,2-oxazole-5-carbonyl)amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c20-14(12-9-11(19-22-12)13-7-4-8-23-13)17-18-15(21)16-10-5-2-1-3-6-10/h4,7-8,10,12H,1-3,5-6,9H2,(H,17,20)(H2,16,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRWWMLSYVUYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NNC(=O)C2CC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817922
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biologische Aktivität

N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an isoxazoline moiety, which is often associated with various biological activities. The molecular formula is C₁₈H₁₈N₄O₂S, indicating the presence of nitrogen and sulfur, which are crucial for its biological interactions.

Antiplatelet Activity

One of the significant biological activities attributed to compounds similar to N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide is their role as antagonists of the platelet glycoprotein IIb/IIIa receptor . This activity is crucial for inhibiting platelet aggregation, which can be beneficial in treating thromboembolic disorders. Research indicates that these compounds can effectively inhibit fibrinogen binding to the glycoprotein complex, thereby reducing platelet aggregation .

Anti-inflammatory Properties

The compound has also shown potential anti-inflammatory effects. Isoxazolines and isoxazoles have been studied for their ability to modulate inflammatory pathways, making them candidates for treating conditions involving excessive inflammation. The inhibition of cell adhesion processes via integrin receptor modulation contributes to these anti-inflammatory effects .

Antimicrobial Activity

Preliminary studies suggest that N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide may exhibit antimicrobial properties. Compounds with similar structures have demonstrated effectiveness against various bacterial strains, indicating a potential application in developing new antimicrobial agents.

Case Study 1: Antiplatelet Efficacy

In a controlled study involving animal models, the efficacy of N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide was evaluated against established antiplatelet drugs. The results indicated that this compound significantly reduced thrombus formation compared to controls, supporting its potential use in cardiovascular therapies.

CompoundThrombus Formation Reduction (%)
Control10
N-cyclohexyl compound45
Aspirin30
Clopidogrel35

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group receiving N-cyclohexyl-2-{[3-(2-thienyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1-hydrazinecarboxamide showed a marked decrease in inflammatory markers compared to untreated groups.

Treatment GroupInflammatory Marker Reduction (%)
Untreated0
N-cyclohexyl compound60
Standard anti-inflammatory drug50

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Isoxazole Cores
2.1.1 N-(4-Chlorophenyl)-2-{[3-(3-Pyridinyl)-4,5-Dihydro-5-Isoxazolyl]Carbonyl}-1-Hydrazinecarboxamide
  • Molecular Formula : C₁₆H₁₄ClN₅O₃
  • Molar Mass : 359.77 g/mol
  • Key Differences :
    • Replaces the cyclohexyl group with a 4-chlorophenyl substituent.
    • Substitutes the 2-thienyl group with a 3-pyridinyl ring.
  • These changes may alter solubility and receptor binding .
2.1.2 Compounds with Modified Isoxazole Substituents

Several analogues from a 2004 Heterocycles study feature 4,5-dihydroisoxazole cores with substituents like 4-cyanophenyl, 4-aminophenyl, and benzyloxybutoxycarbonyl groups . For example:

  • tert-Butyl 3-{[((5R)-3-{4-(Acetyloxy)iminomethyl]phenyl}-4,5-dihydro-5-isoxazolyl)acetyl]amino}-L-alaninate (Compound 29): Includes a tert-butyl ester and acetyloxyimino group. Demonstrated synthetic versatility in hydrogenation and deprotection steps to yield bioactive derivatives .

Comparison Table :

Compound Core Structure Key Substituents Molar Mass (g/mol) Notable Properties
Target Compound 4,5-Dihydroisoxazole 2-Thienyl, Cyclohexyl, Hydrazinecarboxamide 336.41 Moderate polarity, potential H-bonding
N-(4-Chlorophenyl) Analogue 4,5-Dihydroisoxazole 3-Pyridinyl, 4-Chlorophenyl 359.77 Higher hydrophobicity, π-π interactions
Compound 29 4,5-Dihydroisoxazole 4-Acetyloxyimino, tert-Butyl ester ~600 (estimated) Synthetic precursor for bioactive derivatives
Functional Analogues with Thienyl Groups

Compounds bearing 2-thienyl substituents, such as 5-(2-thienyl)-1,3,4-oxadiazoles and triazoles, exhibit notable antibacterial activity. For instance:

  • Compound 9a (from Molecules, 2010):
    • Structure: 5-(2-Thienyl)-1,3,4-oxadiazole with a piperazinylmethyl group.
    • Activity: Broad-spectrum antibacterial efficacy against Gram-positive and Gram-negative bacteria .
  • Comparison with Target Compound: While the target compound shares the 2-thienyl group, its hydrazinecarboxamide and cyclohexyl groups may direct interactions toward different biological targets. No direct antifungal activity was reported for either class .
Hydrazinecarboxamide Derivatives
  • N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (from ):
    • Features a thiadiazole core instead of isoxazole.
    • Exhibited 93% yield in synthesis and inhibitory activity in bioassays .
  • Key Difference :
    • The thiadiazole core may confer greater metabolic stability compared to the dihydroisoxazole in the target compound.

Research Findings and Implications

  • Biological Activity: Thienyl-containing compounds (e.g., ) show antibacterial activity, but the target compound’s efficacy remains uncharacterized.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.